
3-(3-Hydroxy-3-methylbutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-3-methylbutyl)phenol: is an organic compound with the molecular formula C11H16O2 It consists of a phenol group substituted with a 3-hydroxy-3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbutyl)phenol typically involves the alkylation of phenol with 3-chloro-3-methylbutanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include:
Temperature: 50-100°C
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbutyl)phenol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(3-Oxo-3-methylbutyl)phenol or 3-(3-Carboxy-3-methylbutyl)phenol
Reduction: 3-(3-Hydroxy-3-methylbutyl)cyclohexanol
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Hydroxy-3-methylbutyl)phenol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
3-(3-Hydroxy-3-methylbutyl)phenol: can be compared with other similar compounds, such as:
- 4-(3-Hydroxy-3-methylbutyl)phenol
- 2-(3-Hydroxy-3-methylbutyl)phenol
These compounds share the same core structure but differ in the position of the hydroxy-3-methylbutyl group on the phenol ring. The unique position of the substituent in This compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
ZROAQJZSWOMXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



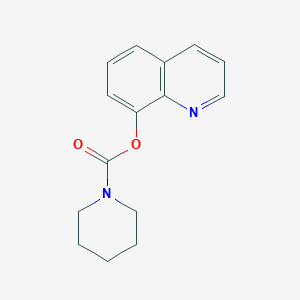
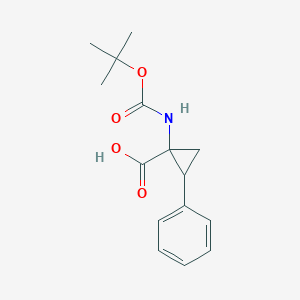
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)

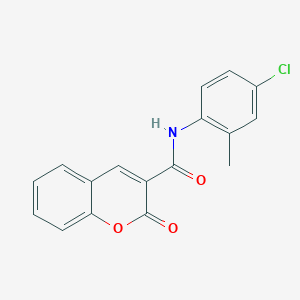
![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)

![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)
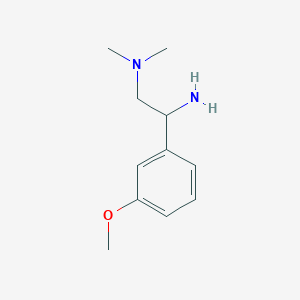
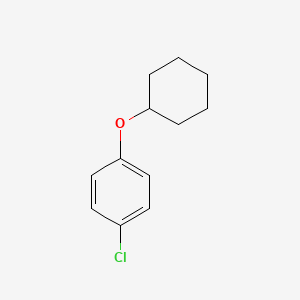
![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)

